molecular formula C9H6Cl2N4O B2551726 N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 936323-17-0

N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2551726
CAS No.: 936323-17-0
M. Wt: 257.07 g/mol
InChI Key: GAGGCNZJYKWGJL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DCTA is a triazole derivative that exhibits unique chemical and physical properties, making it a promising candidate for various applications.

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for protecting mild steel in acidic environments. The use of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and similar compounds has shown promising results in preventing corrosion, with high inhibition efficiencies observed in hydrochloric and sulfuric acid media. These compounds act through the adsorption mechanism, following Langmuir's adsorption isotherm, and exhibit different efficacies depending on the acidic medium used. The study of their adsorption on mild steel surfaces has provided insights into their potential as effective corrosion inhibitors (Lagrenée et al., 2002).

Synthesis of Novel Compounds

Research has also focused on the synthesis of new compounds using N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide as a precursor or related structures. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through multi-step reactions demonstrates the compound's role in producing derivatives with potential applications in various fields, including medicinal chemistry (Kan, 2015).

Antimicrobial and Antifungal Activities

The triazole moiety, particularly in compounds like 1,2,3-triazole derivatives, has been associated with significant antimicrobial and antifungal activities. These compounds have been synthesized and tested against various strains of bacteria and fungi, showing promising results in inhibiting growth and providing a foundation for the development of new antimicrobial agents. Their activity against specific strains such as Candida albicans and their potential as drug candidates for treating infections highlight their importance in pharmaceutical research (Lima-Neto et al., 2012).

Molecular Docking and Biological Screening

Further studies on triazole derivatives include molecular docking and biological screening to evaluate their potential in treating various diseases. For instance, piperazine and triazolo-pyrazine derivatives have undergone antimicrobial evaluation, showing effectiveness against bacterial and fungal strains. Molecular docking studies complement these findings by predicting the interactions between these compounds and biological targets, aiding in the design of more potent antimicrobials (Patil et al., 2021).

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(6(11)3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGGCNZJYKWGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936323-17-0
Record name N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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